molecular formula C7H13Cl2N3O2 B2383450 NT-methyl-D-histidine dihydrochloride CAS No. 2137082-08-5

NT-methyl-D-histidine dihydrochloride

Cat. No.: B2383450
CAS No.: 2137082-08-5
M. Wt: 242.1
InChI Key: WODJFJZGWWJHNW-QYCVXMPOSA-N
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Description

NT-methyl-D-histidine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O2 and its molecular weight is 242.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODJFJZGWWJHNW-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137082-08-5
Record name (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride
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Foundational Concepts and Research Significance of Nτ Methyl D Histidine

Historical Context of Histidine and its Methylated Derivatives in Biochemistry

Histidine, an essential amino acid in humans, was first isolated in the late 19th century. researchgate.net Its unique imidazole (B134444) side chain, which can act as both a proton donor and acceptor at physiological pH, quickly established its importance in the catalytic functions of numerous enzymes. mdpi.com Beyond its role in the primary structure of proteins, histidine can undergo post-translational modifications, including methylation.

The discovery of methylated histidine derivatives dates back to the mid-20th century. Protein histidine methylation was first reported in 1967. mdpi.com This modification, where a methyl group is added to one of the nitrogen atoms of the imidazole ring, was initially observed in proteins like actin and myosin. nih.govfoodb.ca The two primary forms of methylated histidine are Nτ-methylhistidine (also known as 3-methylhistidine) and Nπ-methylhistidine (also known as 1-methylhistidine). nih.govnih.gov These modifications are catalyzed by specific enzymes called protein histidine methyltransferases (PHMTs). nih.gov For many years, research into histidine methylation lagged behind that of other amino acid modifications like lysine (B10760008) and arginine methylation. However, recent discoveries of specific human PHMTs, such as SETD3, have renewed interest in the functional roles of these modifications. mdpi.com

Key Milestones in Histidine and Methylated Histidine Research
YearDiscoverySignificance
1896Discovery of HistidineIdentification of a new essential amino acid.
1967First report of protein histidine methylationRevealed a new type of post-translational modification in proteins like actin. mdpi.com
2018Identification of SETD3 as a human PHMTProvided a crucial tool for studying the mechanisms and functions of histidine methylation. mdpi.com
2023Identification of Nτ-methylation in histonesExpanded the known roles of histidine methylation to include epigenetic regulation. nih.gov

Distinctive Roles of D-Amino Acid Enantiomers in Biological Systems

For a long time, D-amino acids were considered "unnatural" as proteins are almost exclusively composed of L-amino acids. However, it is now well-established that D-amino acids are present in a wide range of organisms, from bacteria to mammals, and play significant physiological roles. nih.gov

In bacteria, D-amino acids, particularly D-alanine and D-glutamate, are crucial components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases. nih.gov Some bacteria also release D-amino acids to regulate cell wall remodeling and biofilm formation. nih.gov

In mammals, the roles of D-amino acids are more nuanced and are an active area of research. They are found in the body through diet, microbial metabolism in the gut, and endogenous synthesis. numberanalytics.com Certain D-amino acids have been identified as having important functions in the nervous and endocrine systems. For instance, D-serine acts as a co-agonist of NMDA receptors in the brain, playing a role in neurotransmission and synaptic plasticity. numberanalytics.comsciencedaily.com D-aspartate is involved in hormone regulation. numberanalytics.com The presence of D-amino acids in peptides can also increase their resistance to enzymatic degradation, a property that is being explored for therapeutic applications. nih.gov

Functions of D-Amino Acids in Different Organisms
Organism GroupKey Roles of D-Amino AcidsExamples
Bacteria- Component of peptidoglycan cell wall- Regulation of biofilm formation- Signaling moleculesD-alanine, D-glutamate nih.gov
Mammals- Neurotransmission- Endocrine regulation- Potential biomarkers for diseasesD-serine, D-aspartate numberanalytics.comsciencedaily.com
Plants- Involvement in growth and development- Influence on plant-microbe interactionsFound in root secretions numberanalytics.com

Definition and Structural Specificity of Nτ-Methyl-D-Histidine

Nτ-methyl-D-histidine is a specific stereoisomer of methylated histidine. To understand its structure, we must break down its name:

Histidine: The core is the amino acid histidine, which has a chiral alpha-carbon, an amino group, a carboxyl group, and an imidazole side chain.

D-: This prefix indicates the stereochemistry at the alpha-carbon. In a Fischer projection with the carboxyl group at the top, the amino group is on the right side, making it the D-enantiomer. This is in contrast to the more common L-histidine.

Nτ-methyl: This specifies the location of the methyl group on the imidazole ring. The imidazole ring has two nitrogen atoms: Nπ (pi, pros) and Nτ (tau, tele). Nτ refers to the nitrogen atom further away from the side chain's connection to the alpha-carbon. Therefore, a methyl group is attached to this specific nitrogen. nih.gov

The "dihydrochloride" suffix indicates that the compound is in the form of a salt with two molecules of hydrogen chloride. This is a common practice for amino acids and their derivatives to improve their stability and solubility in water for research purposes.

While the synthesis of the L-enantiomer, Nτ-methyl-L-histidine, is well-documented, specific research detailing the synthesis and properties of Nτ-methyl-D-histidine is scarce in publicly available literature. researchgate.net Its properties are expected to be identical to its L-counterpart in a non-chiral environment, but its interactions with biological systems, which are inherently chiral, would be significantly different.

Current Gaps and Future Directions in Nτ-Methyl-D-Histidine Research

The current body of scientific literature has a significant gap concerning Nτ-methyl-D-histidine. While there is a growing understanding of Nτ-methyl-L-histidine's role as a biomarker for muscle protein breakdown and its presence in certain proteins, there is a near-complete absence of research on the D-enantiomer. researchgate.netresearchgate.net

The primary research gaps include:

Biological Occurrence: It is unknown whether Nτ-methyl-D-histidine occurs naturally in any organism.

Physiological Function: The potential biological roles of this compound are entirely unexplored.

Metabolism: The metabolic pathways for its synthesis and degradation have not been investigated.

Enzymatic Interactions: It is unclear how enzymes that interact with L-histidine or its methylated derivatives would interact with Nτ-methyl-D-histidine.

Future research on Nτ-methyl-D-histidine will likely follow several key directions, mirroring the broader trends in synthetic amino acid research: numberanalytics.com

Chemical Synthesis and Characterization: The development of efficient and stereospecific methods for synthesizing Nτ-methyl-D-histidine dihydrochloride (B599025) is a crucial first step. This would be followed by a thorough characterization of its physicochemical properties.

Incorporation into Peptides and Proteins: Researchers could use synthetic chemistry to incorporate Nτ-methyl-D-histidine into peptides. nih.gov This would allow for the study of how this D-amino acid derivative affects peptide structure, stability, and biological activity.

Investigation of Biological Effects: Once synthesized, the compound could be used in cell culture and animal models to investigate its potential physiological effects. This could include studies on its metabolism, its interaction with receptors and enzymes, and its potential as a biomarker or therapeutic agent.

Probing Stereospecificity: Nτ-methyl-D-histidine could serve as a valuable tool to probe the stereospecificity of biological processes involving histidine methylation. By comparing its effects to those of its L-enantiomer, researchers could gain deeper insights into the recognition mechanisms of enzymes and receptors.

The exploration of synthetic and rare amino acids like Nτ-methyl-D-histidine holds the potential to expand our understanding of protein function and to develop novel therapeutic strategies. numberanalytics.comsciencephilanthropyalliance.org

Synthetic Methodologies and Isotopic Labeling for Nτ Methyl D Histidine Investigations

Enantioselective Chemical Synthesis Approaches for D-Histidine and its Derivatives

The synthesis of enantiomerically pure D-amino acids, such as D-histidine, presents a significant challenge in organic chemistry. Traditional chemical methods often result in racemic mixtures, requiring subsequent resolution, which can be inefficient and costly. rsc.org However, advancements in asymmetric synthesis have provided several effective strategies to obtain the desired D-enantiomer with high purity.

One common approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For instance, asymmetric catalytic hydrogenation of a prochiral precursor can yield D-histidine with high enantiomeric excess. Another strategy is the enzymatic resolution of a racemic mixture of a histidine derivative, where an enzyme selectively acts on one enantiomer, allowing for the separation of the other. rsc.org

Furthermore, methods have been developed for the stereoinversion of the more readily available L-histidine. This can be achieved through a multi-step chemical process involving protection of the functional groups, inversion of the stereocenter, and subsequent deprotection. Biocatalytic cascade reactions have also been engineered to convert L-amino acids to their D-counterparts through a series of enzymatic reactions, offering a more environmentally friendly and efficient alternative to purely chemical methods. rsc.org The development of these enantioselective synthetic routes is critical for producing the necessary starting materials for the synthesis of Nτ-methyl-D-histidine and for conducting stereospecific biological studies.

The discrimination between D- and L-histidine enantiomers can be achieved using various analytical techniques, including the use of chiral selectors in chromatography or through the development of specific fluorescent probes that exhibit an enantioselective response. rsc.orgnih.gov These analytical methods are essential for verifying the enantiomeric purity of the synthesized D-histidine.

Enzymatic and Biocatalytic Strategies for Methylation at the Nτ Position

The methylation of the histidine imidazole (B134444) ring at the Nτ (also known as N3) position is a specific post-translational modification catalyzed by a class of enzymes known as protein histidine methyltransferases (PHMTs). nih.govresearchgate.net In mammals, three such enzymes have been characterized: SETD3, METTL18, and METTL9. nih.govnih.gov SETD3 and METTL18 are known to catalyze Nτ-methylation on specific protein substrates, such as actin and the ribosomal protein RPL3, respectively. nih.govnih.gov In contrast, METTL9 has been identified as a histidine Nπ-methyltransferase. researchgate.net

These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor. nih.gov The enzymatic reaction involves the transfer of the methyl group from SAM to the Nτ nitrogen of a histidine residue within a specific protein sequence context. The specificity of these enzymes for the Nτ position is a key aspect of their biological function and provides a highly selective route for the synthesis of Nτ-methyl-histidine derivatives.

Biocatalytic strategies leveraging these enzymes can be employed for the in vitro synthesis of Nτ-methyl-D-histidine, provided that a suitable D-histidine-containing substrate can be designed and that the enzyme can accommodate the D-enantiomer. While these enzymes naturally act on L-histidine residues within proteins, their potential for biocatalytic applications with non-natural substrates is an area of active research. The use of engineered or promiscuous methyltransferases could offer a direct and highly specific method for the methylation of D-histidine at the Nτ position.

Recent research has also identified Nτ-methylation in histone proteins, suggesting a broader role for this modification in cellular processes. nih.gov The discovery of new substrates for histidine methylation, such as γ-enolase, further expands the known landscape of this post-translational modification and may reveal novel enzymes with different substrate specificities that could be harnessed for biocatalytic purposes. news-medical.net

Incorporation of Stable Isotopes (e.g., ¹³C, ¹⁵N, ²H) for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms such as carbon, nitrogen, and hydrogen with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, and ²H, respectively), researchers can follow the incorporation of these labeled precursors into various metabolites, including Nτ-methyl-D-histidine. isotope.comchempep.com This approach is fundamental to metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a cell or organism. nih.gov

The synthesis of isotopically labeled Nτ-methyl-D-histidine can be achieved through both chemical and biological methods. Chemical synthesis can incorporate stable isotopes by using labeled starting materials in the synthetic pathway. chempep.com Biologically, organisms can be cultured in media containing stable isotope-labeled nutrients, such as [¹³C]-glucose or [¹⁵N]-ammonium chloride. nih.govutoronto.ca The organism's metabolic machinery will then incorporate these heavy isotopes into the amino acids it synthesizes, including histidine. Subsequent methylation would result in labeled Nτ-methyl-histidine.

Once the labeled compound is introduced into a biological system, its metabolic products can be identified and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comsigmaaldrich.com For example, liquid chromatography-mass spectrometry (LC-MS) can separate metabolites and determine their mass-to-charge ratio, revealing the incorporation of heavy isotopes. NMR spectroscopy can provide detailed structural information and can also be used to track the flow of isotopes through metabolic pathways. unl.pteurisotop.com These methods allow for the elucidation of the biosynthetic and degradation pathways of Nτ-methyl-D-histidine and can provide insights into its metabolic turnover and connections to other metabolic networks. nih.govnih.gov

IsotopeApplication in Metabolic Studies of Nτ-Methyl-D-HistidineAnalytical Technique
¹³C Tracing the carbon backbone of histidine and its methyl group.Mass Spectrometry, NMR
¹⁵N Following the nitrogen atoms in the amino group and imidazole ring.Mass Spectrometry, NMR
²H (D) Investigating reaction mechanisms and reducing NMR signal complexity.Mass Spectrometry, NMR

Development of Derivatization Protocols for Analytical and Biological Studies

The analysis of amino acids and their derivatives, including Nτ-methyl-D-histidine, often requires a derivatization step to improve their analytical properties for techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comthermofisher.com Derivatization converts the polar and often non-volatile amino acids into more volatile and thermally stable derivatives, which are more amenable to GC analysis. sigmaaldrich.com For HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. researchgate.net

Common derivatization reagents for GC-MS analysis of amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), as well as acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). sigmaaldrich.comthermofisher.commdpi.com These reagents react with the active hydrogens on the amino, carboxyl, and imidazole groups of histidine to form stable derivatives. sigmaaldrich.com

For HPLC analysis, reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) are frequently used. researchgate.netresearchgate.net OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, providing a highly sensitive method for detection. researchgate.netmdpi.com FMOC reacts with both primary and secondary amines to form stable, fluorescent adducts. researchgate.net The choice of derivatization protocol depends on the specific analytical requirements, such as the desired sensitivity, selectivity, and compatibility with the chosen analytical platform. The development of robust and reproducible derivatization methods is crucial for the accurate quantification of Nτ-methyl-D-histidine in complex biological matrices.

Derivatization ReagentAnalytical TechniqueTarget Functional GroupsAdvantages
MTBSTFA GC-MSAmino, Carboxyl, ImidazoleForms stable derivatives, less moisture sensitive. sigmaaldrich.com
MSTFA GC-MSAmino, Carboxyl, ImidazoleVolatile by-products, good for sensitive detection. thermofisher.com
Propyl Chloroformate GC-MSAmino, CarboxylRapid derivatization. d-nb.info
o-Phthalaldehyde (OPA) HPLC-FluorescencePrimary AminoHigh sensitivity, specific for primary amines. researchgate.net
FMOC-Cl HPLC-FluorescencePrimary and Secondary AminoForms stable adducts. researchgate.net
AccQ•Tag HPLC-UV/FluorescencePrimary and Secondary AminoReliable and reproducible derivatization. waters.com

Metabolic Fates and Enantiomer Specific Biotransformations of Nτ Methyl D Histidine

Pathways of D-Amino Acid Catabolism and Recyclization in Diverse Organisms

While L-amino acids are the primary building blocks of proteins, D-amino acids are found in various organisms and have distinct metabolic pathways. The catabolism of most amino acids, including histidine, typically begins with the removal of the α-amino group through transamination or oxidative deamination. nih.govwou.edu The resulting carbon skeletons are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle to generate energy or serve as precursors for gluconeogenesis. nih.govthemedicalbiochemistrypage.org

Specifically for histidine, one major catabolic pathway involves its conversion to urocanic acid, which is further metabolized to formiminoglutamate (FIGLU). nih.govmdpi.com This process ultimately yields glutamic acid in a reaction dependent on tetrahydrofolate, linking it to one-carbon metabolism. mdpi.comcreative-proteomics.com While these pathways are well-documented for L-histidine, the catabolism of D-histidine and its methylated derivatives is less understood. D-histidine is not a naturally occurring metabolite in humans and is only present through external exposure. hmdb.ca The metabolic fate of Nτ-methyl-D-histidine would likely involve specialized enzymes capable of handling D-amino acids, potentially leading to different intermediates and end products compared to its L-counterpart.

Post-Translational Methylation of Histidine Residues within Proteins: Enzymology and Specificity

Post-translational modifications (PTMs) are crucial for expanding the functional repertoire of proteins beyond the 20 standard amino acids. nih.govnih.gov Protein methylation, the addition of a methyl group to amino acid residues, is a widespread PTM that can occur on lysine (B10760008), arginine, and histidine. nih.govlongdom.org This modification is catalyzed by methyltransferase enzymes that utilize S-adenosylmethionine (SAM) as the primary methyl group donor. nih.govlongdom.org

Histidine methylation, in particular, has gained significant attention with the discovery of specific enzymes that catalyze this modification. nih.govnih.govontosight.ai This process can influence a protein's structure, function, and interactions, thereby regulating key cellular processes such as signal transduction and cytoskeletal dynamics. nih.govnih.govontosight.ai Histone proteins, which are crucial for packaging DNA, also undergo histidine methylation, suggesting a role in epigenetic regulation. tsukuba.ac.jpnih.gov

Characterization of Histidine Methyltransferase Enzymes (e.g., SETD3, METTL9)

Several protein histidine methyltransferases (PHMTs) have been identified, each with specific targets and functions. nih.gov

SETD3: This enzyme was the first human PHMT to be discovered and is responsible for the Nτ-methylation (also known as 3-methylhistidine or 3MeH) of a specific histidine residue (His73) in actin. nih.govnih.gov This modification is important for maintaining the integrity of the cytoskeleton. nih.gov

METTL9: In contrast to SETD3, METTL9 is a broad-specificity methyltransferase that catalyzes the formation of Nπ-methylhistidine (also known as 1-methylhistidine or 1MeH). nih.govbiorxiv.org METTL9 recognizes a specific "His-x-His" (HxH) motif in its protein substrates, where 'x' is typically a small amino acid. nih.govresearchgate.net This enzyme is responsible for the majority of 1MH modifications in mammalian proteomes. researchgate.net

METTL18: This enzyme is responsible for the N3-methylation of histidine 245 in the ribosomal protein RPL3. nih.gov

These enzymes exhibit distinct specificities for the nitrogen atom on the imidazole (B134444) ring of histidine that they methylate. nih.gov

Investigation of Methylation Site Selectivity (Nπ vs. Nτ)

The imidazole ring of histidine contains two nitrogen atoms, Nπ (N1) and Nτ (N3), both of which can be methylated. nih.govnih.gov The selectivity for one site over the other is determined by the specific histidine methyltransferase involved. nih.gov

As mentioned, SETD3 and METTL18 are Nτ-specific methyltransferases, while METTL9 is Nπ-specific. nih.govnih.gov This specificity is crucial as the position of the methyl group can have different effects on the properties and function of the protein. For instance, recent studies have identified Nτ-methylation at specific histidine residues in histone proteins, suggesting a role in epigenetic signaling. nih.govnih.gov The discovery of these site-specific methyltransferases has been a significant step in understanding the complex regulation of protein function by histidine methylation. nih.gov

Potential Demethylation Processes Affecting Methylated Histidine Species

While the enzymes responsible for protein methylation are well-studied, the reverse process of demethylation is less understood, particularly for histidine. nih.gov The existence of demethylases for lysine and arginine suggests that similar enzymes may exist for methylated histidine, allowing for dynamic regulation of this modification. researchgate.net The identification of such enzymes would be a critical step in fully understanding the biological significance of histidine methylation. The reversibility of this modification would imply a more dynamic regulatory role in cellular processes.

Interplay of Nτ-Methyl-D-Histidine with One-Carbon Metabolism and Folate Pathways

One-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units for various essential cellular processes, including the synthesis of nucleotides and the methylation of DNA, RNA, and proteins. nih.govnumberanalytics.com This metabolic network is heavily reliant on the B-vitamin folate. nih.gov

The folate cycle and the methionine cycle are the two major components of one-carbon metabolism. numberanalytics.comnih.gov The methionine cycle generates S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including the methylation of histidine. nih.gov The folate cycle provides the necessary one-carbon units to regenerate methionine from homocysteine. nih.govresearchgate.net

Comparative Metabolism of D-Histidine and L-Histidine Enantiomers

The metabolism of L-histidine is a well-established pathway in many organisms. nih.gov It serves as a precursor for the synthesis of histamine (B1213489), a critical signaling molecule, and carnosine, an important antioxidant and buffering agent in muscle tissue. nih.govcreative-proteomics.com The catabolic pathway of L-histidine in the liver ultimately leads to the production of glutamate (B1630785). mdpi.com

In contrast, the metabolic fate of D-histidine is less clear. While some studies have investigated the effects of D-histidine, there is no significant difference observed in the dose-response compared to L-histidine in certain contexts. nih.govresearchgate.net However, the enzymatic machinery in most organisms is stereospecific for L-amino acids. Therefore, the metabolism of D-histidine likely requires specific D-amino acid oxidases or other enzymes capable of processing this enantiomer. The presence and activity of such enzymes would determine the rate and pathway of Nτ-methyl-D-histidine catabolism, which could differ significantly from that of Nτ-methyl-L-histidine.

Enzymatic Modulations and Molecular Interaction Networks of Nτ Methyl D Histidine

Nτ-Methyl-D-Histidine as a Ligand or Substrate for Enzymes Involved in D-Amino Acid Metabolism

The metabolism of D-amino acids in mammals is primarily handled by two flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO). DAO, in particular, has a broad substrate specificity, catalyzing the stereoselective oxidative deamination of multiple neutral and basic D-amino acids. nih.gov This process yields the corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.gov The potential for Nτ-methyl-D-histidine to act as a substrate or ligand for these enzymes is an area of significant interest.

While direct studies on Nτ-methyl-D-histidine with DAO are not extensively detailed, the enzyme's activity on related compounds provides insight. DAO is known to process D-histidine, although its efficiency can vary depending on the species and tissue. researchgate.net The introduction of a methyl group on the Nτ (tele) nitrogen of the imidazole (B134444) ring fundamentally alters the molecule's properties. This modification increases steric bulk and changes the electronic distribution and hydrogen bonding capacity of the imidazole ring.

These changes could impact its interaction with the DAO active site in several ways:

Steric Hindrance: The methyl group may sterically hinder the proper positioning of the substrate within the enzyme's active site, potentially reducing or inhibiting catalytic activity.

Electronic Effects: Methylation fixes the tautomeric state of the imidazole ring and alters its basicity, which could affect the binding affinity and the rate of the oxidative deamination reaction. nih.gov

Therefore, Nτ-methyl-D-histidine may act as a poor substrate or potentially as a competitive inhibitor for DAO, binding to the active site but not undergoing efficient catalysis. Enzymes involved in D-amino acid metabolism are crucial for various physiological processes, including neurotransmission and innate immunity, making the interaction with derivatives like Nτ-methyl-D-histidine a key area for research. nih.govnih.gov

Table 1: Key Enzymes in D-Amino Acid Metabolism and Potential Interactions with Nτ-Methyl-D-Histidine
EnzymeTypical SubstratesReaction CatalyzedPotential Interaction with Nτ-Methyl-D-Histidine
D-Amino Acid Oxidase (DAO)D-Alanine, D-Serine, D-Proline, Basic D-amino acidsOxidative deamination to α-keto acid, NH₃, and H₂O₂ nih.govPossible poor substrate or competitive inhibitor due to steric hindrance and altered electronics from the Nτ-methyl group.
D-Aspartate Oxidase (DDO)D-Aspartate, D-GlutamateOxidative deamination of acidic D-amino acids nih.govUnlikely to be a primary substrate due to specificity for acidic side chains.
Amino Acid RacemasesVarious L-amino acidsInterconversion between L- and D-enantiomers nih.govPotential as a substrate or inhibitor for a histidine-specific racemase, though methylation may affect recognition.

Conformational and Catalytic Impact of Methylated Histidine Residues within Proteins

Post-translational methylation of histidine residues within a protein's structure is a significant modification that can profoundly influence its conformation and catalytic function. nih.govnih.gov Methylation can occur at either the Nτ (tele, N3) or Nπ (pros, N1) nitrogen of the imidazole ring, yielding Nτ-methylhistidine or Nπ-methylhistidine, respectively. nih.govnih.gov This seemingly minor addition of a methyl group introduces critical biochemical changes. nih.gov

Conformational Impact:

Steric Effects and Tautomer Fixation: The addition of a methyl group increases the molecular volume and hydrophobicity of the histidine side chain. nih.gov Crucially, it fixes the tautomeric state of the imidazole ring, preventing the proton from shifting between the two nitrogen atoms. This abrogates the ability of the histidine to act as both a hydrogen bond donor and acceptor at the same position, restricting its interaction patterns. researchgate.net

Structural Constraints: The increased steric bulk of a methylated histidine can impose conformational constraints on the polypeptide backbone, influencing local secondary structures like alpha-helices or beta-sheets. rsc.org In intrinsically disordered proteins, targeted methylation can bias the conformational ensemble, stabilizing specific structural elements. rsc.org

Catalytic Impact:

Active Site Modification: Histidine is frequently a key residue in enzyme active sites, often participating in the catalytic triad (B1167595) of proteases or coordinating metal cofactors. nih.govnews-medical.net Methylation directly alters its ability to participate in acid-base catalysis. The fixed tautomeric state and altered pKa can enhance or diminish catalytic efficiency depending on the specific reaction mechanism. researchgate.net

Modulation of Redox Activity: In heme enzymes like peroxidases, the axial histidine ligand is crucial for function. Replacing it with an Nδ-methyl histidine (an Nπ equivalent) has been shown to impact electron transfer processes by changing the reduction potential. nih.govresearchgate.net This modification can make the enzyme a weaker oxidant and slow the rate of substrate interaction. nih.govresearchgate.net A similar impact on redox potential and reactivity would be expected from Nτ-methylation, influencing the catalytic cycle of metalloenzymes.

Research on γ-enolase, a glycolytic enzyme, has shown that methylation of a specific histidine residue is important for the formation of subunit dimers, and disruption of this modification suppresses its enzymatic activity. news-medical.net This highlights how histidine methylation can be critical for achieving the correct quaternary structure necessary for protein function.

Table 2: Effects of Histidine Methylation on Protein Properties
PropertyUnmodified HistidineMethylated Histidine (Nτ or Nπ)Reference
TautomerizationCan exist in two tautomeric formsTautomeric state is fixed nih.gov
Hydrogen BondingCan act as both H-bond donor and acceptorMethylated nitrogen cannot donate a hydrogen bond researchgate.net
HydrophobicityModerately polarIncreased hydrophobicity and molecular volume nih.gov
Catalytic RoleVersatile acid-base catalystAltered pKa and catalytic activity; role is mechanism-dependent researchgate.net
Conformational FlexibilityContributes to protein flexibilityIntroduces steric constraints, potentially stabilizing local structures rsc.org

Role of D-Amino Acids and their Derivatives in Receptor Binding and Signal Transduction (e.g., N-methyl-D-aspartate receptors)

D-amino acids and their derivatives are increasingly recognized as important signaling molecules, particularly in the central nervous system. nih.gov Their most well-characterized role is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. wikipedia.orgnews-medical.net

The NMDA receptor is unique in that it requires the binding of two different ligands for activation: glutamate and a co-agonist, typically glycine (B1666218) or D-serine. news-medical.net N-methyl-D-aspartic acid itself is a potent and specific agonist that binds to the glutamate site on the GluN2 subunit of the receptor. wikipedia.orgnih.gov Other D-amino acids, notably D-serine and D-aspartate, also play key roles.

D-Serine: Acts as a potent co-agonist at the glycine binding site on the GluN1 subunit, and its presence is essential for NMDA receptor-mediated neurotransmission in many brain regions. nih.govwikipedia.org

D-Aspartate: Functions as an agonist at the glutamate binding site, similar to NMDA itself, and is involved in modulating neurogenesis and endocrine functions. nih.gov

The involvement of these D-amino acids establishes a clear precedent for their derivatives in receptor-mediated signal transduction. wikipedia.org The binding of agonists and co-agonists to the NMDA receptor induces a conformational change that opens its ion channel. news-medical.net However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). The channel only permits the influx of cations, primarily Calcium (Ca²⁺), upon simultaneous ligand binding and depolarization of the postsynaptic membrane, which dislodges the Mg²⁺ block. wikipedia.org This Ca²⁺ influx then triggers a cascade of downstream signaling pathways. wikipedia.org

While the direct interaction of Nτ-methyl-D-histidine with NMDA receptors is not well-documented, its structural properties suggest a potential for interaction. The D-amino acid backbone is a key feature for recognition by receptors like the NMDA receptor. The methylated imidazole side chain could influence binding affinity and specificity at either the glutamate or co-agonist site, or potentially at other allosteric sites. Furthermore, D-amino acids have been shown to signal through other receptors; for example, D-phenylalanine and D-tryptophan can regulate neutrophil chemotaxis through G-protein coupled receptors. nih.gov

Mechanisms of Metal Ion Chelation by Histidine and its Methylated Forms

The imidazole side chain of histidine is a highly effective ligand for coordinating with a variety of divalent transition metal ions, including zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and iron (Fe²⁺). nih.govmdpi.com This chelating ability is fundamental to the function of numerous metalloproteins, where histidine residues are critical for maintaining structural integrity and for catalytic activity. elifesciences.org

The coordination chemistry of histidine with metal ions involves the lone pair of electrons on the nitrogen atoms of the imidazole ring. mdpi.com Metal binding can occur when a proton is lost from at least one of the nitrogen atoms. mdpi.com The specific nitrogen involved in coordination (Nτ or Nπ) can influence the geometry and stability of the resulting metal complex. nih.gov

The post-translational methylation of histidine significantly alters its metal-chelating properties. nih.gov

Blocked Coordination Site: Methylation at the Nτ or Nπ position physically blocks that specific nitrogen from participating in metal coordination. This forces the metal ion to bind exclusively to the remaining non-methylated nitrogen, altering the coordination geometry.

Fixed Tautomer and Basicity: The methylation fixes the tautomeric state and changes the basicity of the imidazole ring. This can impact the stability of the metal-ligand bond. For instance, ligation through the Nε (Nτ) nitrogen is often associated with greater flexibility and improved catalytic efficiency in metalloenzyme active sites, while Nδ (Nπ) ligation is linked to increased stability in electron transfer sites. nih.gov Methylation locks the residue into one of these modes, thereby pre-determining its functional role.

Electronic Effects: The electron-donating nature of the methyl group can influence the electronic properties of the imidazole ring, which in turn affects the strength and nature of the metal-histidine bond.

Studies on proteins with tandem "His-x-His" motifs, which are substrates for the methyltransferase METTL9, suggest that histidine methylation may play a role in regulating cellular functions like zinc transport. nih.gov This implies that methylation could act as a molecular switch, modulating the affinity of a protein for metal ions and thereby controlling its activity in response to cellular signals.

Table 3: Comparison of Metal Chelation Properties
FeatureUnmodified HistidineNτ-Methyl-HistidineImpact of Methylation
Coordinating NitrogensBoth Nτ and Nπ are availableOnly the Nπ nitrogen is available for coordinationReduces the number of coordination sites and dictates binding geometry.
Tautomeric StateInterconvertibleFixedLocks the imidazole ring into a specific electronic and structural state. nih.gov
FlexibilityCan adapt coordination geometryMore rigid coordinationMay increase stability at the cost of flexibility, affecting catalytic roles. nih.gov
Biological RoleVersatile role in catalysis and structureMay act as a regulatory switch for metal-dependent protein function (e.g., zinc transport)Provides a mechanism for post-translational control of metalloprotein activity. nih.gov

Investigation of Nτ-Methyl-D-Histidine in Protein-Protein and Protein-Nucleic Acid Interactions

The interactions between proteins, and between proteins and nucleic acids, are governed by a combination of forces including electrostatic interactions, hydrogen bonding, and hydrophobic effects. nih.govthermofisher.com The unique properties of the histidine side chain allow it to play multiple roles in these molecular recognition events. nih.govresearchgate.net The introduction of a methyl group at the Nτ position of a histidine residue can significantly modulate these interactions.

Protein-Protein Interactions: Histidine contributes to protein-protein interfaces through several mechanisms:

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor. Nτ-methylation prevents the Nτ nitrogen from acting as a hydrogen bond donor, which can disrupt or weaken established interaction networks. researchgate.net

Electrostatic and Cation-π Interactions: When protonated, the positively charged imidazole ring (His⁺) can form salt bridges with acidic residues like aspartate and glutamate. nih.gov It can also engage in cation-π interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine. nih.gov Methylation alters the pKa and charge distribution of the ring, which would modify the strength of these electrostatic interactions.

Hydrophobic Interactions: The addition of a methyl group increases the hydrophobicity of the histidine side chain, potentially strengthening its contribution to hydrophobic patches at a protein-protein interface. nih.gov

Studies have identified covalent inhibitors that target histidine residues to disrupt protein-protein interactions, underscoring the critical role this amino acid often plays at binding interfaces. researchgate.net Methylation serves as an endogenous, reversible way to achieve similar modulatory effects.

Protein-Nucleic Acid Interactions: Protein-nucleic acid interactions rely on specific recognition of the nucleic acid structure and sequence. fortislife.com These interactions involve a combination of shape complementarity and chemical interactions between amino acid side chains and the bases, sugar, and phosphate (B84403) backbone of DNA or RNA. thermofisher.com

A histidine residue at the binding interface can interact with nucleic acids via:

Hydrogen Bonding: Forming hydrogen bonds with the phosphate backbone or the edges of the nucleotide bases.

Electrostatic Interactions: A protonated histidine can form favorable electrostatic interactions with the negatively charged phosphate backbone.

Base Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with the nucleic acid bases. nih.gov

Nτ-methylation would impact these interactions by altering the hydrogen bonding potential and increasing steric bulk. The inability of the Nτ-nitrogen to donate a hydrogen bond could abolish a key recognition contact. Furthermore, the added bulk of the methyl group might create steric clashes that prevent the protein from docking correctly onto the nucleic acid, or conversely, it could enhance van der Waals contacts in a suitably shaped pocket.

Systemic and Cellular Roles of Nτ Methyl D Histidine in Biological Research Models

Contribution to Neurotransmitter Systems and Neuromodulation in Animal Models

While direct studies on Nτ-methyl-D-histidine's role in neurotransmitter systems are limited, the broader context of histidine and its methylated derivatives provides significant insights. Histidine is an essential precursor to the neurotransmitter histamine (B1213489), which is synthesized via the enzyme histidine decarboxylase. nih.govmdpi.com In the central nervous system, histamine is exclusively produced in histaminergic neurons located in the posterior hypothalamus and is involved in regulating various functions, including sleep-wake cycles, arousal, feeding, and motivation. nih.govresearchgate.net

Research in animal models has demonstrated a clear link between oral histidine intake and cognitive function. In mice, oral histidine supplementation was shown to improve working memory, particularly under stressful conditions like sleep deprivation. researchgate.netnih.gov This improvement was linked to an increase in brain histamine concentrations and the activation of the histaminergic nervous system. researchgate.netnih.gov The effects of histidine on working memory were blocked by an inhibitor of histidine decarboxylase, confirming the role of histamine in this process. nih.gov

Furthermore, studies in rats have shown that histidine administration can protect against seizures, an effect attributed to the increased synthesis of histamine in brain regions like the cortex, hippocampus, and amygdala. mdpi.comnih.gov Histidine and its derivatives are transported into the central nervous system, where they can influence neurotransmitter levels. nih.gov The methylation of histidine and its products is a key regulatory step in these pathways. For instance, histamine is metabolized in the brain primarily through methylation by histamine-N-methyltransferase (HNMT). mdpi.com This intricate balance of synthesis and degradation highlights the importance of methylated histidine compounds in maintaining normal neurological function. While these findings focus on the broader role of histidine and histamine, they underscore the potential for Nτ-methyl-D-histidine to act as a modulator within these complex neurotransmitter systems.

Significance in Muscle Protein Turnover and Degradation Pathways (inferred from 3-methylhistidine research)

The significance of Nτ-methyl-D-histidine in muscle protein metabolism is largely inferred from extensive research on its isomer, 3-methylhistidine (3-MH). 3-MH is a well-established biomarker for muscle protein breakdown. nih.govnih.gov It is formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin in skeletal muscle. nih.gov

During the catabolism of muscle proteins, 3-MH is released into the bloodstream and subsequently excreted in the urine without being reutilized for protein synthesis. nih.gov This makes its excretion rate a reliable index of the rate of myofibrillar protein degradation. nih.gov Studies in various animal models, including chickens, have utilized the excretion of Nτ-methylhistidine (termed Nt-methylhistidine in some literature) to assess protein degradation rates. nih.gov

The concentration of 3-MH in muscle tissue and its excretion rate are influenced by several factors, including:

Age: Muscle protein turnover rates can change with age.

Nutrition: Dietary protein intake can affect muscle protein synthesis and breakdown.

Exercise: Strenuous physical activity can increase muscle protein turnover.

Disease states: Conditions associated with muscle wasting, such as cancer cachexia and sarcopenia, often show elevated levels of 3-MH excretion. researchgate.net

Table 1: Factors Influencing 3-Methylhistidine Levels as a Biomarker of Muscle Protein Turnover

FactorEffect on 3-Methylhistidine LevelsImplication for Muscle Metabolism
Increased Muscle Mass Higher baseline levelsReflects a larger pool of muscle protein
Strenuous Exercise Transient increase in excretionIndicates increased muscle protein breakdown and repair
Muscle Injury Elevated levelsDirect marker of muscle damage and degradation
Fasting/Malnutrition Increased excretionReflects the breakdown of muscle for energy
Sepsis/Trauma Significantly increased excretionIndicates a hypercatabolic state and rapid muscle wasting
Certain Myopathies Chronically elevated levelsReflects ongoing muscle degeneration

It is important to note that dietary intake of meat can also contribute to urinary 3-MH levels, as it is present in animal muscle tissue. nih.gov Therefore, studies often require a meat-free diet for a period before sample collection to accurately measure endogenous muscle protein breakdown. researchgate.netnih.gov The consistent findings from 3-MH research provide a strong basis for understanding the potential role of Nτ-methyl-D-histidine in the complex pathways of muscle protein turnover and degradation.

Involvement in Cellular Stress Responses and Oxidative Balance Mechanisms

The involvement of Nτ-methyl-D-histidine in cellular stress responses and oxidative balance is understood through the broader functions of histidine and its methylated derivatives, which possess significant antioxidant properties. mdpi.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. mdpi.com Histidine-containing compounds can help mitigate oxidative damage through several mechanisms.

Histidine and its dipeptides, carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-1-methyl-L-histidine), are known to be effective scavengers of free radicals. mdpi.comresearchgate.netnih.gov They can also chelate metal ions like copper and iron, which can catalyze the formation of ROS through Fenton-like reactions. mdpi.com The methylation of histidine to form compounds like anserine has been shown to influence these antioxidant activities. researchgate.net

One of the key pathways involved in the cellular antioxidant response is the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. kpfu.ru Studies in animal models, particularly in fish, have shown that dietary histidine can upregulate the expression of NRF2. nih.gov NRF2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes. kpfu.runih.gov By activating this pathway, histidine and its derivatives can enhance the cell's endogenous antioxidant capacity.

Table 2: Antioxidant Mechanisms of Histidine and its Derivatives

MechanismDescriptionKey Molecules Involved
Direct Radical Scavenging Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).Histidine, Carnosine, Anserine
Metal Ion Chelation Binding of transition metals (e.g., Cu2+, Fe2+) to prevent their participation in ROS-generating reactions.Histidine, Carnosine
Activation of NRF2 Pathway Upregulation of the master antioxidant transcription factor NRF2, leading to increased expression of antioxidant enzymes.Histidine
Inhibition of Lipid Peroxidation Protection of cellular membranes from oxidative damage.Carnosine, Anserine

Immunological Implications of Methylated Histidines and Histamine Metabolism

The immunological implications of methylated histidines are intrinsically linked to the metabolism of histamine, a key mediator in the immune system. nih.gov Histamine is synthesized from histidine and stored in high concentrations in mast cells and basophils. nih.gov Upon encountering an allergen or pathogen, these immune cells release histamine, which then exerts its effects by binding to one of four types of histamine receptors (H1, H2, H3, and H4) on various target cells. mdpi.com

The process of methylation is crucial for the regulation and deactivation of histamine. The enzyme histamine-N-methyltransferase (HNMT) is responsible for the methylation of histamine, which is a primary pathway for its inactivation, particularly in the central nervous system and bronchial tissue. mdpi.com This metabolic step is critical for controlling the duration and intensity of the immune response mediated by histamine. Dysregulation of histamine metabolism, including alterations in methylation, has been implicated in various inflammatory and allergic conditions. nih.gov

Methylation, in a broader sense, plays a fundamental role in immune cell function. Protein methylation, including that of arginine and lysine (B10760008) residues, is essential for the development, differentiation, and activation of immune cells such as T-cells and B-cells. nih.govmdpi.com These methylation events regulate gene expression and signal transduction pathways that are critical for a proper immune response. nih.gov

Table 3: Role of Histamine and its Methylation in the Immune Response

ProcessRole of HistamineRole of Methylation (HNMT)
Allergic Response Primary mediator of symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.Inactivates histamine, thereby dampening the allergic reaction.
Inflammation Acts as a pro-inflammatory molecule, recruiting other immune cells to the site of injury or infection.Regulates the local concentration of histamine, controlling the extent of inflammation.
T-cell Regulation Can modulate the function of different T-cell subsets, influencing the balance between Th1 and Th2 responses.Influences the availability of histamine to interact with T-cell receptors.
Cytokine Production Stimulates the release of various cytokines from immune cells.By controlling histamine levels, it indirectly regulates cytokine production.

Recent research has also identified specific histidine methyltransferases, such as METTL9, which have been implicated in the regulation of innate immunity. nih.gov While the direct immunomodulatory effects of Nτ-methyl-D-histidine are yet to be fully elucidated, its structural relationship to histamine and the critical role of methylation in immune processes suggest its potential involvement in modulating immune responses.

Regulation of Specific Cellular Transport and Uptake Systems for Histidine Derivatives

The cellular transport and uptake of histidine and its derivatives, including Nτ-methyl-D-histidine, are mediated by a variety of amino acid transport systems. These transporters are crucial for maintaining cellular homeostasis and providing the necessary building blocks for protein synthesis and the production of bioactive molecules like histamine.

Several families of transporters are involved in the movement of histidine across cell membranes. These include:

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5: This transporter is responsible for the sodium-independent exchange of large neutral amino acids, including histidine, across the blood-brain barrier and the placenta. frontiersin.org LAT1 has been shown to have a high affinity for histidine. frontiersin.org

The proton-coupled oligopeptide transporters (POTs), such as PHT1 (SLC15A4): These transporters are involved in the transport of histidine and small peptides. PHT1 is primarily located in lysosomes and late endosomes and is thought to play a role in the transport of histidine from these organelles into the cytoplasm. researchgate.net

Other amino acid transporter families: The SLC38 and SLC6 families also contribute to the transport of histidine in the central nervous system. researchgate.net

The regulation of these transport systems is complex and can be influenced by various factors, including the availability of substrates and the physiological state of the cell. For example, the expression of LAT1 is known to be upregulated in many types of cancer cells to meet their high demand for essential amino acids. frontiersin.org

While much of the research has focused on the transport of L-histidine, the uptake of its methylated derivatives is also of significant interest. The structural modifications introduced by methylation can potentially alter the affinity and specificity of these compounds for different transporters. Further research is needed to fully characterize the specific transport mechanisms and regulatory pathways for Nτ-methyl-D-histidine and other methylated histidine derivatives. Understanding how these molecules are transported into and out of cells is essential for elucidating their systemic and cellular roles.

Advanced Analytical Techniques for the Characterization and Quantification of Nτ Methyl D Histidine

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. For Nτ-methyl-D-histidine, the primary challenge is to separate it from its L-enantiomer (Nτ-methyl-L-histidine) and other related compounds. This is achieved by employing chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers.

Detailed research findings indicate that several types of CSPs are effective for the chiral resolution of amino acids. chiraltech.com Crown ether-based columns, such as Crownpak CR-I(+), have demonstrated successful separation of various amino acid enantiomers. mdpi.com These phases operate on the principle of forming inclusion complexes with the primary amino group of the analyte. Another class of effective CSPs is based on macrocyclic glycopeptide antibiotics like teicoplanin. ankara.edu.tr Additionally, zwitterionic chiral selectors, derived from cinchona alkaloids, are designed to interact with amphoteric analytes like amino acids through a combination of anionic and cationic interactions, providing excellent chiral recognition. chiraltech.com The mobile phase composition, often a mixture of organic solvents like methanol or acetonitrile with aqueous buffers and additives, is optimized to achieve the best resolution. chiraltech.comankara.edu.tr For instance, an anti-D-histidine L-RNA aptamer has been used as a chiral stationary phase to separate histidine enantiomers, a principle that could be adapted for Nτ-methyl-D-histidine. nih.gov

Table 1: Chiral Stationary Phases (CSPs) for HPLC Analysis of Amino Acid Enantiomers

Chiral Stationary Phase (CSP) Type Principle of Separation Typical Mobile Phase Application Notes
Crown Ether-Based (e.g., Crownpak CR-I(+)) Inclusion complex formation with the primary amino group. Acidic aqueous/organic mixtures (e.g., water/acetonitrile/TFA). ankara.edu.tr Effective for primary amino acids. D-enantiomers often elute before L-enantiomers. mdpi.com
Macrocyclic Glycopeptide (e.g., Teicoplanin) Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. ankara.edu.tr Polar organic, reversed-phase, or normal-phase modes. Broad enantioselectivity for a wide range of amino acids. ankara.edu.tr
Zwitterionic (e.g., Cinchona Alkaloid-Derived) Double ion-pairing mechanism involving both anionic and cationic interaction sites. chiraltech.com Methanol-based mobile phases, often with a small percentage of water. chiraltech.com Versatile for chiral analysis of free amino acids and their derivatives. chiraltech.com
Aptamer-Based High-specificity binding between the aptamer (e.g., L-RNA) and the target enantiomer. nih.gov Aqueous buffers, often containing MgCl2 to maintain aptamer structure. nih.gov Offers very high selectivity for the target molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the quantification and structural confirmation of analytes. However, due to the low volatility and polar nature of amino acids like Nτ-methyl-D-histidine, direct analysis by GC is not feasible. thermofisher.comsigmaaldrich.com Therefore, a critical prerequisite is the chemical derivatization of the analyte to increase its volatility and thermal stability. thermofisher.comsigmaaldrich.com

The most common derivatization strategy for amino acids is silylation, which involves replacing the active hydrogen atoms in the amino, carboxyl, and imidazole (B134444) ring groups with a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com The derivatized Nτ-methyl-D-histidine becomes volatile and can be separated from other compounds on a GC column, typically a nonpolar or medium-polarity column like a 5% phenyl methylpolysiloxane. thermofisher.com The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer provides a mass spectrum based on the fragmentation pattern of the derivatized molecule, which acts as a "chemical fingerprint" for qualitative identification. For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode to achieve high sensitivity and specificity. researchgate.net

Table 2: Typical Workflow for GC-MS Analysis of Nτ-methyl-D-histidine

Step Description Key Parameters & Reagents
1. Sample Preparation Extraction of the analyte from the matrix (e.g., biological fluid). Solid-phase extraction or liquid-liquid extraction.
2. Derivatization Conversion of the polar analyte into a volatile derivative. Silylation reagents (e.g., MSTFA, MTBSTFA) under anhydrous conditions. thermofisher.comsigmaaldrich.com
3. GC Separation Separation of the derivatized analyte from other components in the sample. GC column (e.g., TRACE TR-5), temperature programming. thermofisher.com
4. MS Detection Ionization and fragmentation of the analyte, followed by mass analysis. Electron Ionization (EI), Quadrupole Mass Analyzer.
5. Data Analysis Identification based on retention time and mass spectrum; quantification based on peak area. Comparison with reference standards and libraries; use of internal standards for accuracy.

Capillary Electrophoresis (CE) for Amino Acid Profiling

Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and requires minimal sample volume, making it an excellent alternative to HPLC for amino acid profiling. researchgate.netresearchgate.net In its basic form, Capillary Zone Electrophoresis (CZE), charged molecules migrate at different velocities in an electric field, allowing for their separation. mdpi.com CE is well-suited for analyzing complex biological samples to determine their amino acid composition. creative-proteomics.comnih.gov

For the specific challenge of chiral separation, chiral selectors are added to the background electrolyte (BGE). Cyclodextrins (CDs) are the most commonly used chiral selectors in CE. acs.org They create a chiral environment where the enantiomers of Nτ-methyl-D-histidine can form transient diastereomeric complexes with different stabilities, leading to different electrophoretic mobilities and thus, separation. nih.gov To enhance sensitivity and selectivity, CE is often coupled with mass spectrometry (CE-MS), which provides structural information and accurate quantification. creative-proteomics.comnih.gov Other detection methods include UV detection, which may require derivatization for amino acids with weak UV absorbance, and laser-induced fluorescence (LIF) for very high sensitivity. researchgate.netcreative-proteomics.com

Table 3: Capillary Electrophoresis Methods for Amino Acid Analysis

CE Method Detection Principle Advantages Considerations
CE-UV Ultraviolet absorption of the analyte. creative-proteomics.com Simple, robust, and widely available. May require derivatization for amino acids without a strong chromophore. creative-proteomics.com
CE-LIF Detection of fluorescence from labeled analytes. Extremely high sensitivity, low limits of detection. researchgate.net Requires pre-column derivatization with a fluorescent tag.
CE-MS Mass-to-charge ratio analysis of the separated analytes. creative-proteomics.comnih.gov High selectivity, provides structural confirmation, and accurate quantification. creative-proteomics.comnih.gov The interface between CE and MS can be complex; sensitivity can be affected by sample stacking. creative-proteomics.com
CE-EC Electrochemical detection of non-derivatized amino acids. creative-proteomics.com Good selectivity and cost-effective; direct detection is possible. creative-proteomics.com The choice of working electrode material is critical for performance. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. For Nτ-methyl-D-histidine, 1D (¹H, ¹³C) and 2D NMR experiments can provide definitive confirmation of its chemical structure. ¹H NMR spectra would show characteristic signals for the protons on the imidazole ring, the α-carbon, β-carbon, and the N-methyl group, with their chemical shifts and coupling constants providing information about the molecular framework. nih.govhmdb.cahmdb.ca ¹³C NMR spectroscopy complements this by providing the chemical shifts of each carbon atom in the molecule. nih.govchemicalbook.com

A key structural feature of the histidine imidazole ring is its ability to exist in two tautomeric forms: the Nτ-H (or 3-H in older nomenclature) and Nπ-H (or 1-H) tautomers. meihonglab.com Methylation at the τ-nitrogen locks the molecule into a single tautomeric form. NMR is particularly sensitive to the electronic environment of the imidazole ring and can be used to confirm the position of the methyl group. nih.gov Studies on histidine and its methylated derivatives have shown that the chemical shifts of the imidazole ring protons and carbons are highly sensitive to the protonation state and tautomeric form. meihonglab.com By comparing the NMR data of the compound with that of known Nτ-methyl-histidine and Nπ-methyl-histidine standards, the structure can be unequivocally confirmed. nih.gov

Table 4: Expected ¹H NMR Chemical Shifts for Key Protons in Histidine Derivatives

Proton L-Histidine (pH 7.02) 1-Methyl-L-histidine (pH 7.10) Nτ-methyl-D-histidine (Hypothetical)
C2-H (imidazole) ~7.7 ppm hmdb.ca ~7.5 ppm nih.gov Expected in a similar region, sensitive to local environment.
C4/C5-H (imidazole) ~7.0 ppm hmdb.ca ~6.8 ppm nih.gov Expected in a similar region, sensitive to local environment.
α-CH ~3.9 ppm hmdb.ca ~3.8 ppm nih.gov Expected in a similar region.
N-CH₃ N/A ~3.6 ppm nih.gov Expected to be a singlet in the ~3.6-3.8 ppm range.

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Mass Spectrometry-Based Metabolomics and Proteomics for Global Profiling

Metabolomics and proteomics are large-scale "omics" disciplines that aim to globally profile all metabolites or proteins within a biological system. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the central analytical platform for these fields. oup.commdpi.com

In a metabolomics context, Nτ-methyl-D-histidine would be one of thousands of small molecules measured in an untargeted analysis of a biological sample (e.g., plasma, urine). nih.gov This approach allows for the discovery of novel biomarkers and the understanding of metabolic pathway perturbations in disease states. nih.govacs.org The high resolution and mass accuracy of modern mass spectrometers (e.g., Q-TOF, Orbitrap) enable the identification and relative quantification of Nτ-methyl-D-histidine within a complex metabolic profile. nih.gov

In a proteomics context, the focus shifts to identifying Nτ-methyl-histidine as a post-translational modification (PTM) on proteins. nih.govnih.gov Histidine methylation is a less-studied PTM compared to lysine (B10760008) or arginine methylation, but it is gaining attention for its potential regulatory roles. nih.govnih.govnih.gov Using a "bottom-up" proteomics approach, proteins are digested into peptides, which are then analyzed by LC-MS/MS. mdpi.com The mass spectrometer can detect the characteristic mass shift (+14.01565 Da) corresponding to methylation on a histidine-containing peptide. Subsequent MS/MS fragmentation of that peptide confirms the modification and can pinpoint its location on the protein. nih.gov Such global profiling can reveal which proteins are modified with Nτ-methyl-histidine, providing insights into its biological function. nih.govnih.gov

Table 5: Mass Spectrometry Approaches for Global Profiling

Approach Objective Sample Preparation MS Analysis Outcome
Metabolomics To quantify the relative abundance of Nτ-methyl-D-histidine in the context of the entire metabolome. nih.gov Extraction of small molecules from biological samples. High-resolution LC-MS to separate and detect metabolites. nih.gov Identification of metabolic pathways involving Nτ-methyl-D-histidine; biomarker discovery.
Proteomics To identify proteins that are post-translationally modified by Nτ-methylation. nih.govnih.gov Protein extraction, digestion into peptides (e.g., with trypsin). mdpi.com LC-MS/MS analysis to identify peptides and characterize PTMs. A comprehensive list of proteins containing Nτ-methyl-histidine, revealing its potential functional roles. nih.govnih.gov

Development of Highly Sensitive Biosensors and Immunoassays for Specific Detection

While direct analytical methods like HPLC and MS provide comprehensive data, there is often a need for rapid, high-throughput, and cost-effective detection methods, particularly for routine screening. Biosensors and immunoassays can fulfill this need by using highly specific biological recognition elements.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to its target antigen. To develop an immunoassay for Nτ-methyl-D-histidine, one would first need to generate antibodies that can specifically recognize the molecule. This typically involves conjugating Nτ-methyl-D-histidine to a larger carrier protein to make it immunogenic, and then immunizing an animal to produce polyclonal or monoclonal antibodies. In a competitive ELISA format, a known amount of enzyme-labeled Nτ-methyl-D-histidine would compete with the analyte in the sample for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of Nτ-methyl-D-histidine in the sample.

Biosensors offer another route to specific detection, often providing real-time, label-free analysis. An aptamer-based biosensor, for example, would use a short, single-stranded DNA or RNA molecule (an aptamer) selected for its ability to bind to Nτ-methyl-D-histidine with high affinity and specificity. This aptamer could be immobilized on a transducer surface (e.g., an electrode or an optical sensor). Binding of Nτ-methyl-D-histidine to the aptamer would cause a conformational change, leading to a measurable signal (e.g., a change in current, voltage, or refractive index). While specific biosensors for Nτ-methyl-D-histidine are not widely reported, the principles of their development are well-established for other small molecules.

Table 6: Hypothetical Development Pipeline for a Competitive Immunoassay (ELISA)

Stage Description Key Activities
1. Hapten-Carrier Conjugation Making the small Nτ-methyl-D-histidine molecule immunogenic. Covalently linking Nτ-methyl-D-histidine to a carrier protein (e.g., BSA, KLH).
2. Antibody Production Generating specific antibodies against the target. Immunizing animals (e.g., rabbits, mice) with the conjugate; isolating monoclonal or polyclonal antibodies.
3. Assay Development Designing and optimizing the competitive ELISA format. Coating microtiter plates with antibodies; preparing an enzyme-labeled Nτ-methyl-D-histidine tracer; optimizing incubation times, temperatures, and buffer conditions.
4. Validation Ensuring the assay is accurate, precise, and specific. Testing for sensitivity (limit of detection), specificity (cross-reactivity with related molecules like L-histidine, Nπ-methyl-histidine), and recovery in relevant sample matrices.

Nτ Methyl D Histidine As a Mechanistic Biomarker in Translational Research

Exploration of Nτ-Methyl-D-Histidine as an Indicator of Specific Metabolic Processes

Nτ-methylhistidine is formed through the post-translational methylation of histidine residues in actin and myosin, the primary contractile proteins in skeletal muscle. smpdb.camdpi.com The subsequent breakdown of these muscle proteins releases Nτ-methylhistidine, which is not reutilized for protein synthesis and is excreted from the body. smpdb.ca Consequently, the measurement of its L-enantiomer has long been utilized as a reliable index of muscle protein turnover. mdpi.com

The presence of the D-enantiomer, Nτ-methyl-D-histidine, suggests the involvement of distinct metabolic pathways or sources. D-amino acids in mammals can originate from dietary intake, the gut microbiome, and endogenous enzymatic or non-enzymatic racemization. jst.go.jpnih.gov While the specific metabolic pathways that give rise to Nτ-methyl-D-histidine are not yet fully elucidated, the broader understanding of D-amino acid metabolism provides a framework for its potential roles. For instance, D-amino acids are known to be involved in neurotransmission and have been implicated in various neurological and psychiatric disorders. jst.go.jpnih.govresearchgate.net D-serine, for example, acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. jst.go.jpresearchgate.net Therefore, it is plausible that Nτ-methyl-D-histidine could serve as an indicator of specific metabolic dysregulations beyond muscle catabolism, potentially in the context of neurological or renal pathologies where altered D-amino acid levels have been observed. nih.govchromatographyonline.com

Further research is necessary to identify the specific enzymes and metabolic conditions that lead to the formation and accumulation of Nτ-methyl-D-histidine. Investigating its metabolic fate and whether it is a byproduct of specific pathological processes or has a functional role itself will be crucial in establishing its utility as a specific metabolic biomarker.

Potential Source/Metabolic ProcessImplication for Nτ-Methyl-D-Histidine as a Biomarker
Dietary Intake May reflect the consumption of specific food items containing this D-amino acid.
Gut Microbiota Could be an indicator of the composition and metabolic activity of the gut microbiome.
Endogenous Racemization Altered levels might signify changes in enzymatic or non-enzymatic processes associated with aging or disease.
Specific Pathological Pathways Could be a marker for diseases where D-amino acid metabolism is known to be dysregulated, such as certain neurological or renal disorders.

Methodological Validation of Nτ-Methyl-D-Histidine as a Research Biomarker in in vitro and in vivo Models

The validation of any new biomarker requires robust and reliable analytical methods for its detection and quantification in biological matrices. Several analytical techniques have been developed for the measurement of methylhistidines and the chiral separation of amino acids, which can be adapted and optimized for Nτ-methyl-D-histidine.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the analysis of amino acids and their derivatives. oup.comnih.gov For the specific quantification of Nτ-methylhistidine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. oup.comresearchgate.net Stable isotope dilution analysis, using isotopically labeled internal standards like Nτ-methyl-d3-L-histidine, is a particularly effective method for accurate quantification in complex biological samples. oup.com

To validate Nτ-methyl-D-histidine as a biomarker, these analytical methods would need to be applied to both in vitro and in vivo models.

In vitro models , such as cell cultures, can be utilized to investigate the fundamental cellular processes that may lead to the production or release of Nτ-methyl-D-histidine. For example, exposing muscle cell lines to various stressors could help determine if specific conditions promote its formation.

In vivo models , including animal models of disease, are essential for understanding the physiological and pathological relevance of Nτ-methyl-D-histidine levels. By measuring its concentration in biological fluids like plasma and urine in these models, researchers can establish correlations with disease progression and severity. nih.gov

The validation process would involve assessing the method's linearity, accuracy, precision, and limit of detection for Nτ-methyl-D-histidine. researchgate.net

Validation ParameterDescriptionRelevance to Nτ-Methyl-D-Histidine Biomarker Validation
Specificity The ability of the analytical method to differentiate and quantify the analyte in the presence of other components.Crucial for distinguishing Nτ-methyl-D-histidine from its L-enantiomer and other related compounds.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Ensures that changes in concentration can be accurately measured over a relevant biological range.
Accuracy The closeness of the test results obtained by the method to the true value.Confirms that the measured levels of Nτ-methyl-D-histidine reflect its actual concentration in the sample.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Demonstrates the reliability and reproducibility of the measurement.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for detecting potentially low endogenous concentrations of Nτ-methyl-D-histidine.

Correlation Studies of Nτ-Methyl-D-Histidine Levels with Cellular States and Biological Phenotypes

While direct correlation studies for Nτ-methyl-D-histidine are currently limited, the established links between other D-amino acids and various cellular states provide a strong rationale for investigating such relationships. Altered levels of D-amino acids have been reported in several pathological conditions, suggesting their potential as biomarkers for disease diagnosis and prognosis. nih.govnih.gov

For example, changes in the concentrations of D-serine and D-aspartate have been associated with neurological disorders such as schizophrenia and Alzheimer's disease. researchgate.netchromatographyonline.com Furthermore, elevated levels of certain D-amino acids have been observed in patients with chronic kidney disease, indicating their potential as markers of renal dysfunction. chromatographyonline.com

Correlation studies for Nτ-methyl-D-histidine would involve measuring its levels in large patient cohorts with specific diseases and comparing them to healthy control groups. These studies would aim to establish statistically significant associations between Nτ-methyl-D-histidine concentrations and disease presence, severity, or progression. Such research could reveal its potential as a biomarker for a range of conditions, including but not limited to:

Muscle wasting diseases: To explore if the D-enantiomer provides additional or different information compared to the L-enantiomer.

Neurological disorders: Given the role of other D-amino acids in the central nervous system.

Kidney diseases: As the kidneys are involved in the clearance of amino acids.

Metabolic syndrome and diabetes: Where alterations in amino acid metabolism are common.

The findings from these correlation studies would be instrumental in defining the clinical utility of Nτ-methyl-D-histidine as a biomarker and in understanding its role in the pathophysiology of various diseases.

Discrimination of Enantiomeric Forms as Biomarkers for Distinct Physiological or Pathological States

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to distinguish between the D- and L-enantiomers of Nτ-methylhistidine is paramount for its development as a specific biomarker. The two enantiomers may have different metabolic origins, physiological functions, and pathological implications.

For instance, while Nτ-methyl-L-histidine is a well-known marker of endogenous muscle protein breakdown, the presence of Nτ-methyl-D-histidine could signify exogenous sources (diet, gut bacteria) or specific enzymatic activities that are altered in disease states. jst.go.jp Therefore, the ratio of D- to L-enantiomers could be a more informative biomarker than the total concentration of Nτ-methylhistidine.

Analytical techniques capable of enantioselective separation are essential for this purpose. Chiral chromatography, either as a standalone technique or coupled with mass spectrometry, is the gold standard for separating and quantifying enantiomers in biological samples. rsc.org The development and application of such methods are critical for elucidating the distinct roles of Nτ-methyl-D-histidine and Nτ-methyl-L-histidine.

Future research should focus on comparative studies that measure both enantiomers in various physiological and pathological conditions. This will help to determine if they serve as independent biomarkers or if their ratio provides a more nuanced understanding of the underlying biological processes. The differential analysis of these enantiomers holds the promise of uncovering novel insights into disease mechanisms and identifying more specific and sensitive biomarkers for a range of human disorders.

Future Trajectories and Unexplored Dimensions in Nτ Methyl D Histidine Research

High-Throughput Screening for Modulators of Nτ-Methyl-D-Histidine Metabolism

Identifying molecules that can modulate the synthesis or degradation of Nτ-methyl-D-histidine is a crucial step toward developing research tools and potential therapeutics. High-Throughput Screening (HTS) is a cornerstone technology for discovering such enzyme modulators. longdom.orgacs.org HTS campaigns allow for the rapid testing of large libraries of chemical compounds to identify substances that can inhibit or activate the enzymes involved in Nτ-methyl-D-histidine metabolism. longdom.org

Future research efforts should focus on:

Developing Robust Assays: Creating specific and sensitive assays for the methyltransferases (e.g., METTL9, SETD3) and degradative enzymes. Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), are commonly used and could be adapted for this purpose. acs.orgnih.gov

Screening Diverse Compound Libraries: Utilizing large and diverse small-molecule libraries to identify novel chemical scaffolds that act as inhibitors or activators. nih.gov

Identifying Allosteric Modulators: Screening for positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) that fine-tune enzyme activity rather than blocking the active site completely. nih.gov This can offer greater specificity and reduced side effects.

Table 2: Potential High-Throughput Screening Strategies
Target Enzyme ClassAssay PrincipleType of ModulatorPotential Outcome
Methyltransferases (e.g., METTL9)Fluorescence Polarization (FP)InhibitorsIdentify compounds blocking SAM or histidine binding.
Methyltransferases (e.g., SETD3)Time-Resolved FRET (TR-FRET)Inhibitors/ActivatorsMeasure proximity of enzyme and substrate in the presence of test compounds. nih.gov
Degradative Enzymes (e.g., bacterial HAL)SpectrophotometryInhibitorsMonitor the disappearance of substrate or appearance of a product with a unique absorbance spectrum.
Any Metabolic EnzymeLuciferase-coupled assayInhibitors/ActivatorsLink the enzymatic reaction to the production of ATP, which is then quantified by light emission.

Application of Gene Editing Technologies to Investigate Nτ-Methyl-D-Histidine Function in vivo

Gene editing technologies, particularly the CRISPR-Cas9 system, offer powerful tools for dissecting the in vivo functions of Nτ-methyl-D-histidine. fiercebiotech.com By precisely modifying the genes that encode the metabolic enzymes, researchers can create cellular and animal models with altered levels of this compound.

Key applications of gene editing in this context include:

Gene Knockout Studies: Deleting the genes for key methyltransferases (e.g., METTL9, SETD3) in cell lines or model organisms to create a state deficient in Nτ-methylhistidine. This allows for the study of the physiological consequences of its absence.

Gene Knock-in and Point Mutations: Introducing mutations into the catalytic sites of these enzymes to render them inactive without deleting the entire gene. Base editing, a refined CRISPR technique, is particularly useful for introducing specific amino acid substitutions to modify protein function. nih.gov

Overexpression Models: Engineering cells or organisms to overexpress the biosynthetic enzymes, leading to an accumulation of Nτ-methyl-D-histidine and allowing for the study of its effects at elevated concentrations.

Conditional Gene Regulation: Using inducible CRISPR systems to control the expression of metabolic genes in a time- and tissue-specific manner, providing more nuanced insights into the compound's dynamic roles during development or disease.

Structural Biology and Computational Modeling of Nτ-Methyl-D-Histidine-Interacting Proteins

A deep understanding of how Nτ-methyl-D-histidine is synthesized, degraded, and recognized by other proteins requires detailed structural and computational analysis.

Structural Biology: Determining the three-dimensional structures of the enzymes that metabolize Nτ-methyl-D-histidine is essential. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal:

Active Site Architecture: The precise arrangement of amino acids in the enzyme's active site that allows for substrate binding and catalysis. nih.gov

Cofactor and Substrate Binding: How the methyl donor SAM and the histidine substrate are positioned for the methylation reaction. acs.org Many methyltransferases share a common structural architecture for binding SAM. nih.gov

Mechanisms of Regulation: Structural analysis of enzymes in complex with allosteric modulators can reveal how their activity is controlled. nih.gov

Computational Modeling: Computational approaches are critical for complementing experimental data and providing dynamic insights into molecular interactions. nih.gov These methods can be used to:

Model Enzyme-Substrate Interactions: Use molecular docking and molecular dynamics (MD) simulations to predict how Nτ-methyl-D-histidine or its precursors bind to enzymes. researchgate.netresearchgate.net

Predict Novel Interacting Proteins: Screen entire proteomes in silico to identify other proteins that may have binding pockets for Nτ-methyl-D-histidine, suggesting new effector or receptor functions.

Guide Enzyme Engineering: Use computational models to predict how specific mutations would affect enzyme activity or substrate specificity, aiding in the design of novel biocatalysts. nih.gov Machine learning algorithms are also emerging as powerful tools for predicting enzyme-substrate interactions. mdpi.com

Cross-Species Comparative Studies to Understand Evolutionary Conservation and Divergence of Nτ-Methyl-D-Histidine Roles

Examining the presence and function of Nτ-methyl-D-histidine and its metabolic pathways across different species can provide profound insights into its fundamental biological roles. Amino acids that are critical for a protein's function are often conserved throughout evolution. proteopedia.orgproteopedia.org

Future comparative studies should involve:

Genomic and Proteomic Analysis: Searching for homologs of the known biosynthetic and degradative enzymes in the genomes of diverse organisms, from bacteria to mammals.

Metabolomic Profiling: Measuring the levels of Nτ-methyl-D-histidine in various tissues and organisms to identify where it is most abundant and how its levels correlate with physiological states.

Investigating Evolutionary Divergence: A striking example of divergence is seen in the dipeptide anserine (B1665513) (β-alanyl-Nτ-methyl-L-histidine), which is abundant in many vertebrates but largely absent in humans. hmdb.ca Understanding the genetic basis for this difference could reveal the selective pressures that have shaped histidine methylation pathways. Similarly, the presence of a robust degradation pathway in soil bacteria but not yet identified in mammals points to significant evolutionary divergence driven by different environmental niches and metabolic needs. nih.govresearchgate.net

By comparing these pathways, researchers can distinguish between universally conserved core functions and species-specific adaptations, ultimately clarifying the evolutionary journey and biological significance of Nτ-methyl-D-histidine.

Q & A

Q. What are the standard synthesis protocols for NT-methyl-D-histidine dihydrochloride, and how are they validated?

this compound synthesis typically involves condensation reactions between methylated histidine derivatives and hydrochloric acid under controlled conditions. Key steps include:

  • Reagent preparation : Use of anhydrous solvents to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt .
  • Validation : Confirmation via nuclear magnetic resonance (NMR) for structural integrity and high-performance liquid chromatography (HPLC) for purity (>95%) .
  • Yield optimization : Adjusting stoichiometric ratios and reaction times based on analogous dihydrochloride syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm methyl group placement and stereochemistry .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation .
  • Salt form verification : X-ray diffraction (XRD) or ion chromatography to distinguish dihydrochloride from monohydrochloride forms .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

The dihydrochloride form enhances aqueous solubility due to increased ionic character, making it suitable for in vitro assays (e.g., ~50 mg/mL in water at 25°C for similar compounds) . Stability studies recommend storage at -20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield of this compound?

Advanced optimization involves:

  • Design of Experiments (DOE) : Systematic variation of temperature (e.g., 60–80°C), pressure (1–3 atm), and catalyst loading (e.g., 5–10 mol%) to identify optimal parameters .
  • Kinetic studies : Monitoring reaction progress via inline Fourier-transform infrared (FTIR) spectroscopy to minimize byproduct formation .
  • Scale-up challenges : Addressing heat transfer and mixing efficiency in batch reactors, as observed in spirocyclic dihydrochloride syntheses .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Conflicting results in receptor binding or enzyme inhibition may arise from:

  • Buffer compatibility : Ionic strength variations (e.g., phosphate vs. Tris buffers) altering compound ionization .
  • Assay interference : Addressing false positives/negatives via orthogonal assays (e.g., surface plasmon resonance (SPR) vs. fluorescence polarization) .
  • Meta-analysis : Aggregating data from multiple studies to identify dose-response trends or species-specific effects .

Q. How can this compound’s interaction with cellular targets be systematically mapped?

  • Binding assays : Use isothermal titration calorimetry (ITC) to quantify affinity constants (KdK_d) for target receptors .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies .
  • Pathway analysis : Transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) to identify downstream signaling effects .

Q. What methodologies assess the compound’s stability under physiological conditions for in vivo studies?

  • Simulated biological fluids : Incubate in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF) at 37°C, followed by LC-MS quantification of degradation products .
  • Pharmacokinetic modeling : Track plasma half-life (t1/2t_{1/2}) and bioavailability using radiolabeled analogs in rodent models .

Methodological Notes

  • Safety protocols : Always handle dihydrochloride salts in fume hoods with nitrile gloves; refer to SDS guidelines for spill management and first aid .
  • Data validation : Cross-reference findings with structurally analogous compounds (e.g., spirocyclic or piperidine-based dihydrochlorides) to infer mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.